3-Amino-4,5-dimethoxybenzoic acid
Overview
Description
3-Amino-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H11NO4. It is a derivative of benzoic acid, characterized by the presence of amino and methoxy functional groups on the benzene ring. This compound is a white crystalline solid that is soluble in polar solvents such as methanol and water . It is widely used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of various organic compounds, suggesting that they may play a role in various biochemical pathways .
Result of Action
It is known that similar compounds have been used in the synthesis of various organic compounds, suggesting that they may have a wide range of potential effects .
Action Environment
It is known that the success of suzuki–miyaura cross-coupling reactions, in which similar compounds are often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
Its structural similarity to 2-Amino-4,5-dimethoxybenzamide suggests it may have similar properties . It’s possible that 3-Amino-4,5-dimethoxybenzoic acid could interact with enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Cellular Effects
Given its structural similarity to other bioactive compounds, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects would need to be confirmed through experimental studies.
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future studies should investigate these aspects to better understand the temporal dynamics of this compound’s effects .
Metabolic Pathways
It’s possible that this compound could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels
Transport and Distribution
It’s possible that this compound could interact with transporters or binding proteins and influence its localization or accumulation .
Subcellular Localization
It’s possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,5-dimethoxybenzoic acid typically involves the nitration of 4,5-dimethoxybenzoic acid followed by reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of the nitro compound using a palladium catalyst under hydrogen gas. This method offers higher yields and is more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: 3-Nitro-4,5-dimethoxybenzoic acid.
Reduction: 3-Amino-4,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4,5-dimethoxybenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Amino-4,5-dimethoxybenzoic acid
- 3-Amino-2,4-dimethoxybenzoic acid
- 4-Amino-3,5-dimethoxybenzoic acid
Comparison: 3-Amino-4,5-dimethoxybenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
3-amino-4,5-dimethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPJDTPDDWAKEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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